N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide
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Overview
Description
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves the reaction of 1-methylpiperazine with benzoyl chloride derivatives. One common method includes the reaction of 1-methylpiperazine with 4-chlorobenzoyl chloride under controlled conditions to form the desired amide . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrazine hydrate over Raney nickel to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as imidazole and quinolin-5-amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrazine hydrate, Raney nickel.
Substitution: Imidazole, quinolin-5-amine.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced amides such as N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly as an inhibitor of tyrosine kinases.
Industry: Utilized in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as tyrosine kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease.
Comparison with Similar Compounds
Similar Compounds
Imatinib: An anticancer drug that also targets tyrosine kinases.
N-(4-methylpiperazin-1-yl)methylbenzamide: A structurally similar compound with potential anticancer activity.
Uniqueness
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific structural features, such as the cyclohexyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C19H29N3O |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C19H29N3O/c1-21-12-14-22(15-13-21)19(10-6-3-7-11-19)16-20-18(23)17-8-4-2-5-9-17/h2,4-5,8-9H,3,6-7,10-16H2,1H3,(H,20,23) |
InChI Key |
YWZWHSDJCVSRIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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